molecular formula C7H12N2O B15241618 4-Amino-1-cyclopropylpyrrolidin-2-one

4-Amino-1-cyclopropylpyrrolidin-2-one

Cat. No.: B15241618
M. Wt: 140.18 g/mol
InChI Key: PSINJBJNAVYKLD-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylpyrrolidin-2-one is a versatile compound with the molecular formula C7H12N2O It is known for its unique structural features, including a cyclopropyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a suitable diketone or ketoester under acidic or basic conditions. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-cyclopropylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but without the cyclopropyl group.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrolidinone ring.

    4-Amino-2-pyrrolidinone: Similar structure but without the cyclopropyl group.

Uniqueness: 4-Amino-1-cyclopropylpyrrolidin-2-one is unique due to the presence of both the cyclopropyl group and the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-amino-1-cyclopropylpyrrolidin-2-one

InChI

InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2

InChI Key

PSINJBJNAVYKLD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(CC2=O)N

Origin of Product

United States

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